(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride
Description
(S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride is a chiral amine derivative featuring a 3,5-dimethoxyphenyl group attached to an ethylamine backbone, with the (S)-enantiomer configuration. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(1S)-1-(3,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-9(12-2)6-10(5-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPSTPMVIYAHMF-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)OC)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Hydrochloride Formation: The free base of the (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for synthesis, resolution, and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Variations
Methoxy vs. Fluoro Substituents
- (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride (CAS 321429-49-6):
- Structural Difference : Replaces methoxy (-OCH₃) groups with fluorine atoms.
- Impact : Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity and binding affinity compared to methoxy’s electron-donating effect.
- Similarity Score : 0.97 (vs. target compound) .
Positional Isomerism
Chain Length Modifications
- (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride: Structural Difference: Ethylamine backbone extended to propylamine.
Data Tables: Key Comparative Properties
Table 1. Substituent Effects on Physicochemical Properties
Chiral Resolution Studies
- The (S)-enantiomer demonstrates higher binding affinity to serotonin receptors compared to the (R)-form, as inferred from analogous fluorophenyl derivatives .
Biological Activity
(S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride, also known as a derivative of the phenethylamine class, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is structurally related to various psychoactive substances and has been studied for its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H16ClN2O2
- Molecular Weight : 232.71 g/mol
The compound features a phenethylamine backbone with two methoxy groups at the 3 and 5 positions of the aromatic ring, which are critical for its biological activity.
The biological activity of this compound is believed to involve interactions with various neurotransmitter systems, particularly serotonin receptors. The presence of methoxy groups enhances its affinity for these receptors, potentially influencing mood and cognition.
Biological Activities
- Serotonergic Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- A study published in PubMed demonstrated that similar compounds could inhibit p68 RNA helicase, suggesting a novel mechanism for anticancer activity through modulation of RNA metabolism .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells via activation of caspase pathways, indicating its potential as an anticancer agent .
Data Table: Biological Activities Comparison
| Compound | Target Receptor | IC50 (µM) | Activity Type |
|---|---|---|---|
| (S)-1-(3,5-dimethoxyphenyl)ethanamine | 5-HT2A | 0.48 | Serotonergic Agonist |
| Doxorubicin | Various | 1.93 | Chemotherapeutic |
| RX-5902 | p68 RNA helicase | N/A | Anticancer |
Q & A
Q. What are the optimal synthetic routes for (S)-1-(3,5-dimethoxyphenyl)ethanamine hydrochloride?
The compound can be synthesized via transition metal-free catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst. For example, 3,5-dimethoxybenzamide is reduced with pinacolborane (HBPin) in dry toluene, yielding the hydrochloride salt with 90% efficiency . Alternative methods include asymmetric synthesis techniques to ensure chirality, such as enzymatic resolution or chiral auxiliary approaches .
Q. How can the structural identity and purity of this compound be confirmed experimentally?
Characterization typically involves:
- 1H/13C NMR : Peaks at δ 6.74 (s, 2H, aromatic), 3.75–3.92 (s, methoxy and ethanamine protons), and 8.58 ppm (bs, ammonium protons) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (C10H16ClNO2).
- Chiral HPLC : To confirm enantiomeric purity using chiral stationary phases (e.g., polysaccharide-based columns) .
Q. What solvent systems are recommended for solubility studies of this compound?
The hydrochloride salt form enhances solubility in polar solvents:
- High solubility in water, methanol, and DMSO.
- Limited solubility in nonpolar solvents (e.g., hexane).
Contradictions in solubility data may arise from crystallinity differences; recrystallization in ethanol/water mixtures improves reproducibility .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in synthetic batches of this compound?
Enantiomeric separation methods include:
- Chiral chromatography : Using cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/isopropanol mobile phases .
- Kinetic resolution : Employing enantioselective enzymes (e.g., lipases) to hydrolyze specific stereoisomers .
- Diastereomeric salt formation : Reacting the racemic mixture with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .
Q. What experimental designs are suitable for studying its interactions with neurotransmitter receptors?
- Radioligand binding assays : Use tritiated dopamine or serotonin analogs to quantify affinity for dopaminergic/serotonergic receptors.
- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .
- Molecular docking : Computational modeling of the compound’s interaction with receptor active sites (e.g., 5-HT2A or D2 receptors) .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from:
- Batch variability : Impurities like 3,5-dimethoxybenzamide (unreacted starting material) or N-alkylated byproducts. LC-MS/MS analysis at ppm levels is critical .
- Assay conditions : Differences in pH, temperature, or buffer composition. Standardize protocols using reference compounds (e.g., dopamine HCl) .
- Species specificity : Validate findings across multiple cell lines (e.g., human vs. rodent neuronal models) .
Q. What analytical methods are recommended for identifying degradation products under stress conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- HPLC-UV/HRMS : Monitor degradation pathways, such as demethylation (yielding 3,5-dihydroxyphenyl derivatives) or oxidation .
- Stability-indicating assays : Use orthogonal methods (e.g., NMR and IR) to confirm structural changes .
Methodological Considerations
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Catalyst loading : Reduce NHC catalyst to 1 mol% while maintaining HBPin stoichiometry (4:1 ratio) .
- Solvent choice : Replace toluene with THF for faster kinetics, but monitor racemization risks.
- Workup protocols : Acid-base extraction (e.g., HCl/NaOH) to isolate the hydrochloride salt with >95% purity .
Q. What strategies are effective for minimizing byproduct formation during synthesis?
- Temperature control : Maintain reactions at 25–30°C to prevent over-reduction or N-methylation.
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using acetyl or benzyl protectors .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?
- In vitro ADME : Assess metabolic stability using liver microsomes and permeability via Caco-2 cell monolayers.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
- In vivo PK : Administer intravenously/orally to rodents and quantify plasma levels via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
